Cas no 26196-38-3 (2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE)

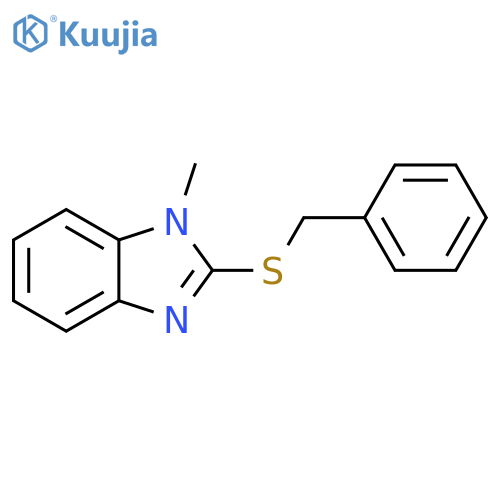

26196-38-3 structure

商品名:2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE

CAS番号:26196-38-3

MF:C15H14N2S

メガワット:254.350061893463

CID:5175269

2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE 化学的及び物理的性質

名前と識別子

-

- 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE

-

- インチ: 1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

- InChIKey: DIAITCRVSDAQBI-UHFFFAOYSA-N

- ほほえんだ: C1(SCC2=CC=CC=C2)N(C)C2=CC=CC=C2N=1

2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A569597-1g |

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |

26196-38-3 | 97% | 1g |

$400.0 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624453-1g |

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |

26196-38-3 | 97% | 1g |

¥2744.0 | 2023-03-30 | |

| Chemenu | CM515851-1g |

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |

26196-38-3 | 97% | 1g |

$396 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616479-10g |

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |

26196-38-3 | 98% | 10g |

¥24286 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616479-1g |

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |

26196-38-3 | 98% | 1g |

¥4981 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616479-5g |

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |

26196-38-3 | 98% | 5g |

¥17367 | 2023-04-05 |

2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

26196-38-3 (2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE) 関連製品

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26196-38-3)2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE

清らかである:99%

はかる:1g

価格 ($):360.0